molecular formula C15H14ClFN2O3S2 B12195203 N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12195203
M. Wt: 388.9 g/mol
InChI Key: SOSRZSUIANZWSB-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a heterocyclic molecule featuring a fused tetrahydrothieno-thiazol ring system with a 3-chloro-4-fluorophenyl substituent and a cyclopropanecarboxamide moiety. Key structural attributes include:

  • Halogenated aromatic ring: The 3-chloro-4-fluorophenyl group may contribute to lipophilicity and receptor-binding interactions.
  • Cyclopropane carboxamide: This rigid bicyclic structure could influence conformational stability and bioactivity.

Properties

Molecular Formula

C15H14ClFN2O3S2

Molecular Weight

388.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14ClFN2O3S2/c16-10-5-9(3-4-11(10)17)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

SOSRZSUIANZWSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Biological Activity

The compound N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thieno-thiazole core with a cyclopropanecarboxamide moiety and a 3-chloro-4-fluorophenyl substituent. The presence of these functional groups contributes to its biological activity.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₃ClF₁N₂O₂S
  • Molecular Weight: 336.68 g/mol

Research indicates that the compound exhibits significant inhibitory effects on various enzymes and biological pathways. Notably, it has been evaluated for its activity against tyrosinase , an enzyme critical in melanin synthesis, which has implications in skin pigmentation disorders and melanoma.

In Vitro Assays

In vitro studies have demonstrated that the compound acts as an effective inhibitor of tyrosinase. The inhibition constant (IC50) values were compared with standard inhibitors like kojic acid.

CompoundIC50 (μM)
This compound0.19 - 1.72
Kojic Acid17.76

The results indicate that the new compound shows improved potency compared to traditional inhibitors .

Antifungal and Antitumor Activity

The compound has also been assessed for antifungal and antitumor properties. Studies involving various strains of Candida albicans and Cryptococcus neoformans revealed that derivatives of the compound exhibit promising antifungal activity.

Case Studies

  • Antifungal Activity : A series of derivatives were synthesized and tested against certified strains, showing effective inhibition at low concentrations.
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure affect biological activity. Variations in substituents on the phenyl ring and alterations in the thieno-thiazole core have been systematically studied to optimize potency.

Key Findings

  • The presence of the 3-chloro-4-fluorophenyl group enhances lipophilicity, improving membrane permeability.
  • Substitutions at specific positions on the thiazole ring have been correlated with increased enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanecarboxamide Derivatives

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structural similarities : Both compounds share a cyclopropanecarboxamide group and chlorinated aromatic substituents.
  • Key differences: Cyprofuram incorporates a tetrahydrofuran ring instead of the sulfone-modified thieno-thiazol system.
  • Functional impact : The tetrahydrofuran moiety in cyprofuram may enhance solubility, whereas the sulfone group in the target compound could improve oxidative stability .
Hexythiazox (5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-3-thiazolidinecarboxamide)
  • Structural similarities : Contains a carboxamide group and chlorophenyl substituent.
  • Key differences: Hexythiazox features a thiazolidinone core, contrasting with the fused thieno-thiazol system.
  • Application: Hexythiazox is a miticide, suggesting that the target compound’s thieno-thiazol scaffold may offer unique acaricidal or insecticidal properties .

Thiazole/Thiadiazole Derivatives

Compound 4h (N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide)
  • Structural similarities : Both compounds integrate chlorophenyl groups and heterocyclic cores.
  • Key differences: Compound 4h employs a thiadiazole ring with a dimethylamino-acryloyl side chain, whereas the target compound uses a sulfone-modified thieno-thiazol system.
  • Spectral data : The IR spectrum of 4h shows C=O stretches at 1,638–1,690 cm⁻¹, comparable to the sulfone and carboxamide vibrations expected in the target compound .
Compounds 11a/b (Thiazolo[3,2-a]pyrimidine-6-carbonitriles)
  • Synthesis : Prepared via reflux with aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid, yielding 68% for 11a and 11b .

Halogenated Aromatic Compounds

Compound 9f (3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide)
  • Structural similarities : Shares a chlorophenyl group and hydrazide functionality.
  • Key differences : The hydrazide group in 9f may confer chelating properties absent in the target compound’s carboxamide.
  • Synthesis : Prepared using 1,4-dioxane and acetic acid, achieving 72% yield, suggesting scalable routes for halogenated analogs .

Data Tables

Table 1: Comparison of Structural and Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Tetrahydrothieno-thiazol 3-Cl-4-F-phenyl, cyclopropanecarboxamide N/A N/A
Cyprofuram Cyclopropanecarboxamide 3-Cl-phenyl, tetrahydrofuran N/A N/A
Compound 11a Thiazolo-pyrimidine 2,4,6-Trimethylphenyl, nitrile 243–246 68
Compound 4h Thiadiazole 3-Cl-phenyl, dimethylamino-acryloyl 200 82

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Expected: ~1,650 (C=O), ~1,350 (S=O) N/A
Compound 11a 2,219 (CN), 3,173–3,436 (NH) 2.24 (CH₃), 7.94 (=CH)
Compound 4h 1,638–1,690 (C=O) 7.82–7.10 (ArH), 9.59 (NH)

Key Findings and Implications

  • Structural motifs: The target compound’s sulfone and cyclopropanecarboxamide groups differentiate it from analogs like cyprofuram (tetrahydrofuran) and hexythiazox (thiazolidinone).
  • Synthetic routes : Reflux in acetic anhydride (for thiazolo-pyrimidines ) or 1,4-dioxane (for hydrazides ) offers scalable pathways for related compounds.
  • Functional trade-offs : Halogenation (Cl/F) enhances lipophilicity but may reduce solubility, whereas sulfones improve stability at the cost of synthetic complexity.

This analysis underscores the importance of heterocyclic tailoring and substituent selection in optimizing bioactivity and physicochemical properties for agrochemical applications. Further studies should prioritize in vitro assays to validate these hypotheses.

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